Bisfenol A diglicidil éter diacrilato

Descripción general

Descripción

Bisphenol A diglycidyl ether diacrylate is an organic compound that belongs to the family of epoxy resins. It is a derivative of bisphenol A diglycidyl ether, which is widely used in the production of epoxy resins. This compound is known for its excellent mechanical properties, chemical resistance, and thermal stability, making it a valuable material in various industrial applications.

Aplicaciones Científicas De Investigación

Bisphenol A diglycidyl ether diacrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.

Medicine: Utilized in drug delivery systems and as a component in dental materials.

Industry: Applied in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance .

Mecanismo De Acción

Target of Action

Bisphenol A diglycidyl ether diacrylate (BADGE) primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose metabolism .

Mode of Action

BADGE acts as an inhibitor of PPARγ , blocking the effects of rosiglitazone and insulin-induced adipogenesis . This means that it prevents the differentiation of pre-adipocytes into mature adipocytes, thereby influencing fat storage in the body .

Biochemical Pathways

The primary biochemical pathway affected by BADGE is the adipogenesis pathway . By inhibiting PPARγ, BADGE disrupts the normal process of adipocyte differentiation . This can have downstream effects on lipid metabolism and insulin sensitivity, given the role of adipocytes in these processes .

Pharmacokinetics

It’s known that the compound is highly reactive and forms a number of species upon exposure to water or hcl .

Result of Action

The inhibition of PPARγ by BADGE results in a decrease in adipogenesis, the process by which new fat cells (adipocytes) are formed . This can potentially influence body fat distribution and insulin sensitivity . Additionally, it has been suggested that BADGE can induce apoptosis in tumor cells .

Action Environment

The action of BADGE can be influenced by environmental factors. For instance, it’s known that BADGE is a key component of many epoxy resin formulations and its reactivity can be influenced by the presence of other compounds . Moreover, exposure to ultraviolet light can trigger photopolymerization of BADGE, leading to cross-linking with other molecules and formation of a solid polymer network.

Análisis Bioquímico

Cellular Effects

Bisphenol a diglycidyl ether diacrylate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to bisphenol a diglycidyl ether diacrylate has been found to activate peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and adipogenesis . This activation can lead to changes in gene expression and metabolic flux, potentially contributing to the development of metabolic disorders. Additionally, bisphenol a diglycidyl ether diacrylate can induce oxidative stress and disrupt mitochondrial function, further impacting cellular health and function .

Molecular Mechanism

The molecular mechanism of bisphenol a diglycidyl ether diacrylate involves its interaction with various biomolecules, leading to changes in their activity and function. One key mechanism is the binding of bisphenol a diglycidyl ether diacrylate to PPARγ, which can activate or inhibit its activity depending on the context . This interaction can result in changes in gene expression and metabolic pathways, influencing cellular processes such as lipid metabolism and adipogenesis. Additionally, bisphenol a diglycidyl ether diacrylate can form covalent bonds with proteins, leading to alterations in their structure and function. This can impact enzyme activity, protein stability, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisphenol a diglycidyl ether diacrylate can change over time due to its stability and degradation. Studies have shown that bisphenol a diglycidyl ether diacrylate can undergo hydrolysis, leading to the formation of diols and other degradation products . These degradation products can have different biochemical properties and may impact cellular function differently than the parent compound. Additionally, long-term exposure to bisphenol a diglycidyl ether diacrylate has been associated with chronic oxidative stress and mitochondrial dysfunction, which can lead to cumulative cellular damage and altered metabolic pathways .

Dosage Effects in Animal Models

The effects of bisphenol a diglycidyl ether diacrylate can vary with different dosages in animal models. At low doses, bisphenol a diglycidyl ether diacrylate may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and disruption of metabolic pathways . Studies have shown that high doses of bisphenol a diglycidyl ether diacrylate can lead to adverse effects such as liver damage, reproductive toxicity, and endocrine disruption . These effects highlight the importance of understanding the dosage-dependent nature of bisphenol a diglycidyl ether diacrylate’s impact on biological systems.

Metabolic Pathways

Bisphenol a diglycidyl ether diacrylate is involved in several metabolic pathways, including hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation . These pathways are crucial for the detoxification and elimination of bisphenol a diglycidyl ether diacrylate from the body. The compound can be metabolized by enzymes such as epoxide hydrolase, which catalyzes the hydrolysis of epoxides to diols . Additionally, bisphenol a diglycidyl ether diacrylate can undergo conjugation with glutathione and other cofactors, facilitating its excretion through the liver and kidneys .

Transport and Distribution

Bisphenol a diglycidyl ether diacrylate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the skin, although this process is relatively slow . Once absorbed, bisphenol a diglycidyl ether diacrylate can be distributed to various tissues, including the liver, kidneys, and adipose tissue . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can impact the overall bioavailability and toxicity of bisphenol a diglycidyl ether diacrylate in biological systems.

Subcellular Localization

The subcellular localization of bisphenol a diglycidyl ether diacrylate can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by factors such as targeting signals and post-translational modifications, which can direct bisphenol a diglycidyl ether diacrylate to specific organelles . The subcellular distribution of bisphenol a diglycidyl ether diacrylate can impact its interactions with biomolecules and its overall effect on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bisphenol A diglycidyl ether diacrylate is synthesized through the reaction of bisphenol A diglycidyl ether with acrylic acid. The reaction involves the opening of the epoxide ring in bisphenol A diglycidyl ether, followed by the addition of acrylic acid to form the diacrylate ester. The reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or a metal salt, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of bisphenol A diglycidyl ether diacrylate involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity. The process is optimized to ensure maximum yield and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: Bisphenol A diglycidyl ether diacrylate undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to form cross-linked polymers.

Hydrolysis: In the presence of water or acidic conditions, the epoxide rings can hydrolyze to form diols.

Esterification: The compound can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or AIBN, typically at elevated temperatures.

Hydrolysis: Acidic or basic conditions, often at room temperature.

Esterification: Carboxylic acids, often in the presence of a catalyst such as sulfuric acid.

Major Products Formed:

Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.

Hydrolysis: Diols and other hydrolyzed products.

Esterification: Esters with varying properties depending on the carboxylic acid used.

Comparación Con Compuestos Similares

Bisphenol A Diglycidyl Ether: A precursor to bisphenol A diglycidyl ether diacrylate, used in the production of epoxy resins.

Bisphenol F Diglycidyl Ether: Similar to bisphenol A diglycidyl ether but with different structural properties, leading to variations in mechanical and chemical characteristics.

Bisphenol A Dimethacrylate: Another derivative of bisphenol A, used in dental materials and other applications .

Uniqueness: Bisphenol A diglycidyl ether diacrylate is unique due to its combination of epoxy and acrylate functionalities, which allows it to undergo a wide range of chemical reactions and form highly cross-linked networks. This makes it particularly valuable in applications requiring high mechanical strength, chemical resistance, and thermal stability .

Actividad Biológica

Bisphenol A diglycidyl ether diacrylate (BADGE-DA) is an important compound in polymer chemistry, primarily used in the formulation of epoxy resins and coatings. It is synthesized from bisphenol A diglycidyl ether and acrylic acid, resulting in a reactive diluent characterized by its acrylate end groups, which facilitate photopolymerization processes. This article explores the biological activity of BADGE-DA, focusing on its interactions with biological systems, potential health impacts, and relevant case studies.

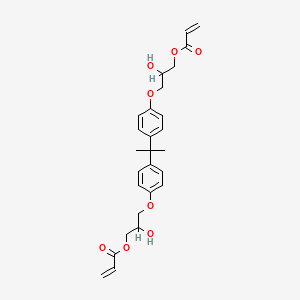

BADGE-DA has a molecular formula of C₂₁H₂₄O₄ and a molecular weight of 484.5 g/mol. It appears as a colorless to pale straw-colored viscous liquid. The compound's structure includes two glycidyl ether groups and two acrylate end groups, which contribute to its high reactivity and utility in creating cross-linked polymer networks through light-induced curing processes.

BADGE-DA exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ plays a crucial role in lipid metabolism and adipogenesis. Research indicates that BADGE-DA can act as an inhibitor or activator of PPARγ, influencing gene expression and cell signaling pathways related to adipocyte differentiation and lipid metabolism.

Key Reactions

The primary reaction involving BADGE-DA can be summarized as follows:

This reaction highlights the compound's role in photopolymerization, leading to the formation of solid polymer networks.

Biological Effects

Research has highlighted several biological effects associated with BADGE-DA:

- Endocrine Disruption : Similar to bisphenol A (BPA), BADGE-DA raises concerns regarding endocrine disruption due to its ability to interfere with hormonal pathways. Studies suggest that exposure may lead to adverse effects on reproductive health and metabolic disorders.

- Cytotoxicity : In vitro studies have demonstrated that BADGE-DA exhibits cytotoxic effects on various cell lines. The presence of epoxide groups contributes significantly to its cytotoxicity, particularly in monolayer cell cultures .

Case Studies

Several studies have investigated the biological implications of BADGE-DA:

-

Adipogenesis and Lipid Metabolism :

- A study showed that BADGE-DA influences adipocyte differentiation through modulation of PPARγ activity. The compound's ability to inhibit PPARγ was linked to reduced lipid accumulation in adipocytes, suggesting potential implications for obesity management.

-

Cytotoxicity Assessment :

- Research comparing BADGE-DA with other bisphenol analogs indicated that structural features significantly affect cytotoxicity and allergenic potency. The study found that while BADGE-DA is less allergenic than some analogs, it still poses risks for occupational exposure due to its cytotoxic properties .

- Environmental Impact :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTQQYMRXDUHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33041-41-7 | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33041-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863439 | |

| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-94-9, 57417-94-4 | |

| Record name | Bisphenol A diglycidyl ether diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A epoxy resin diacrylate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615T9XD11Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Bisphenol A diglycidyl ether diacrylate in materials science?

A1: Bisphenol A diglycidyl ether diacrylate is widely utilized as a base resin in electron beam curing applications for wood coatings. [] It provides high performance protective and decorative finishes. [] The compound is also researched for its potential in creating organic/inorganic nanocomposite coatings with enhanced properties. []

Q2: Can you explain the role of Bisphenol A diglycidyl ether diacrylate in free radical polymerization reactions?

A3: Bisphenol A diglycidyl ether diacrylate serves as a monomer in free radical polymerization reactions. [] It can be initiated by compounds like barbituric acid to form polymer networks. [] The kinetics of this polymerization process have been studied to understand the reaction mechanism and optimize reaction conditions. []

Q3: What is known about the thermal degradation behavior of polymers based on Bisphenol A diglycidyl ether diacrylate?

A4: Research has been conducted on the non-isothermal degradation of polymers derived from Bisphenol A diglycidyl ether diacrylate. [] This type of study helps in understanding the thermal stability of these polymers and predicting their behavior under various temperature conditions. []

Q4: Are there any studies on the kinetics of Bisphenol A diglycidyl ether diacrylate polymerization when combined with other compounds?

A5: Yes, researchers have investigated the kinetics of polymerization and degradation for modified systems involving Bisphenol A diglycidyl ether diacrylate. One example is its reaction with barbituric acid in the presence of bismaleimide-4,4'-diphenylmethane. [] This study sheds light on the interaction between these compounds during polymerization and the resulting material properties. []

Q5: Has Bisphenol A diglycidyl ether diacrylate been explored for use in UV-curable systems?

A6: While not directly addressed in the provided papers, Bisphenol A diglycidyl ether diacrylate, as an acrylate, possesses inherent UV curability. Research on similar compounds like 1,4-cyclohexanedimethanol glycidyl ether acrylate [] and the impact of reactive diluents on UV-cured epoxy acrylic resins [] suggests that Bisphenol A diglycidyl ether diacrylate could also be investigated for UV-curing applications.

Q6: How does the presence of an aromatic component influence the curing behavior of Bisphenol A diglycidyl ether diacrylate in UV curing?

A7: While specific studies on Bisphenol A diglycidyl ether diacrylate with aromatic components weren't included in the provided research, similar studies [] suggest that the presence of aromatic components during UV curing can significantly influence curing behaviors of epoxy acrylates. This highlights the importance of understanding the role of such components in optimizing the UV curing process for Bisphenol A diglycidyl ether diacrylate formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.